1,1-ジメチルグアニジン硫酸塩(2:1)

概要

説明

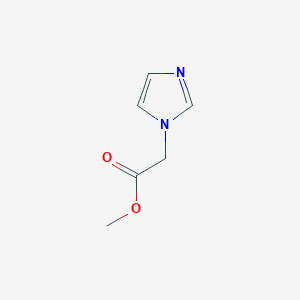

Guanidine, N,N-dimethyl-, sulfate (2:1) is a chemical compound with the linear formula [(CH3)2NC(NH2)=NH]2·H2SO4 . It is used as an intermediate for the synthesis of pharmaceuticals, agrochemicals, and technical products .

Synthesis Analysis

The synthesis of N,N-dimethylguanidine sulfate involves a one-pot approach from N-chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines .

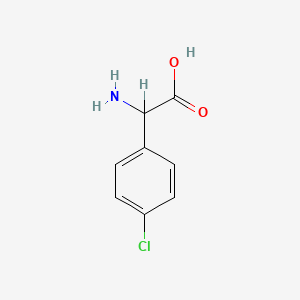

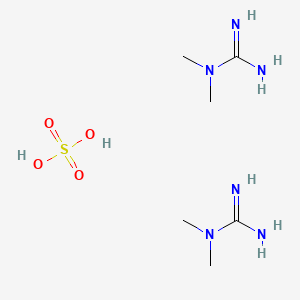

Molecular Structure Analysis

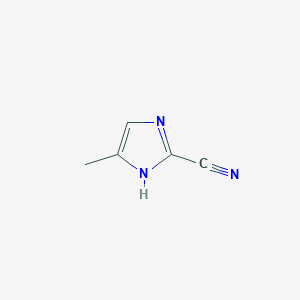

The molecular structure of N,N-dimethylguanidine sulfate can be represented by the SMILES string OS(O)(=O)=O.CN(C)C(N)=N.CN(C)C(N)=N . The molecular weight of the compound is 272.33 .

Chemical Reactions Analysis

N,N-dimethylguanidine sulfate has been employed as a peroxide activator for bleaching cellulosic textiles and in the synthesis of N2, N2-dimethyl-4-(1-methyl-1H-indol-3-yl)pyrimidine-2,5-diamine . It is also a substrate for the modified Pictet-Spengler reaction .

Physical And Chemical Properties Analysis

N,N-dimethylguanidine sulfate is a white to off-white powder . It has a melting point of 300 °C (dec.) (lit.) . It is also hygroscopic .

科学的研究の応用

過酸化物活性化剤としてのテキスタイル漂白

1,1-ジメチルグアニジン硫酸塩は、セルロース系テキスタイルの漂白における過酸化物活性化剤として機能します 。この用途は、化合物が漂白プロセスを強化し、より明るく清潔な布地を生み出すテキスタイル産業において非常に重要です。

ピリミジン誘導体の合成

この化合物は、N2, N2-ジメチル-4-(1-メチル-1H-インドール-3-イル)ピリミジン-2,5-ジアミンの合成に使用されます 。これは、特に医薬品産業において、複雑で多様な分子構造を創出するための有機合成における基礎である、改変されたピクテ・シュペンラー反応の基質です。

一酸化窒素合成の阻害

1,1-ジメチルグアニジンは、内因性一酸化窒素 (NO) 合成阻害剤です 。 この化合物を用いた研究では、自発性高血圧ラット (SHR) やウィスター・キョートラット (WKY) などの動物モデルにおける外因性投与の効果に焦点を当て、平均血圧 (MBP)、心拍数 (HR)、腎交感神経活動などのパラメーターを研究しています 。

有機ビルディングブロック

この化合物は、有機ビルディングブロックに分類されています 。これは、より複雑な化学化合物を構築する際の使用を示しており、合成化学の分野において、幅広い化学物質の合成における出発物質または中間体となり得るため特に関連しています。

安全性と取り扱いの研究

1,1-ジメチルグアニジン硫酸塩の安全性と取り扱いに関する研究は、その潜在的な刺激性と、実験室環境での使用に必要な予防措置に焦点を当てています 。これには、その危険性分類と、その取り扱いに必要な適切な個人用保護具の理解が含まれます。

分析化学

この化合物の分析チャートとデータは、分析化学で興味深いものです 。これらのチャートは、化合物の純度、品質、特性を理解するために使用され、実験結果の信頼性と正確性を確保するために不可欠です。

貯蔵と安定性の研究

1,1-ジメチルグアニジン硫酸塩の貯蔵と安定性に関する研究は、その実用的な用途にとって重要です 。これには、分解を防ぎ、効力を維持するための最適な貯蔵条件に関する研究が含まれ、産業用および研究用の両方で不可欠です。

作用機序

Target of Action

It is known to be an endogenous nitric oxide (no) synthesis inhibitor . Nitric oxide is a crucial biological regulator involved in numerous physiological and pathological processes.

Mode of Action

1,1-dimethylguanidine sulfate(21): interacts with its targets by inhibiting the synthesis of nitric oxide . This interaction results in changes in physiological processes that are regulated by nitric oxide, such as blood pressure regulation and neurotransmitter release .

Biochemical Pathways

The biochemical pathways affected by 1,1-dimethylguanidine sulfate(2:1) are those involving nitric oxide. Nitric oxide plays a significant role in various biochemical pathways, including vasodilation, neurotransmission, and immune response . By inhibiting nitric oxide synthesis, 1,1-dimethylguanidine sulfate(2:1) can potentially affect these pathways and their downstream effects.

Safety and Hazards

N,N-dimethylguanidine sulfate is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17) . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

将来の方向性

The future directions of N,N-dimethylguanidine sulfate research could involve exploring its potential applications in various fields such as pharmaceuticals, agrochemicals, and technical products . Additionally, further studies could focus on improving the synthesis process and exploring its mechanism of action.

生化学分析

Biochemical Properties

The role of 1,1-Dimethylguanidine sulfate(2:1) in biochemical reactions is quite significant. It has been employed as a peroxide activator for bleaching cellulosic textiles . It also plays a role in the synthesis of N2, N2 -dimethyl-4- (1-methyl-1 H -indol-3-yl)pyrimidine-2,5-diamine, a substrate for the modified Pictet-Spengler reaction

Cellular Effects

It is known to be an endogenous nitric oxide (NO) synthesis inhibitor This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to inhibit nitric oxide synthesis, suggesting it may interact with enzymes involved in this process

特性

IUPAC Name |

1,1-dimethylguanidine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9N3.H2O4S/c2*1-6(2)3(4)5;1-5(2,3)4/h2*1-2H3,(H3,4,5);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCHFHVDZCPIKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=N)N.CN(C)C(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6145-42-2 (Parent) | |

| Record name | N,N-dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5060512 | |

| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

598-65-2 | |

| Record name | N,N-dimethylguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N,N-dimethyl-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylguanidinium sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylguanidinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Naphthalenesulfonic acid, 7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B1582030.png)